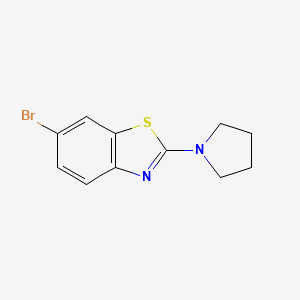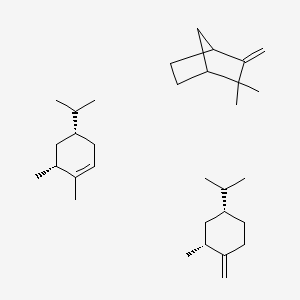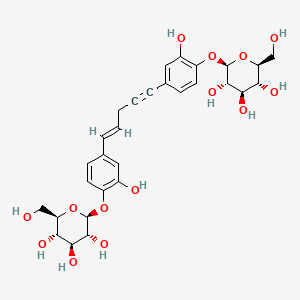
1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4’-glucopyranosyloxy-3’-hydroxyphenyl)pent-4-en-1-yne, also known as Hypoxoside, is a glycosylated norlignan derived from cinnamic acid . It belongs to the class of organic compounds known as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety .
Synthesis Analysis
The major component isolated from the corm is Hypoxide. In its natural form, Hypoxide is inactive but can be hydrolysed to rooperol by the action of β glucosidase enzyme .Molecular Structure Analysis
The molecular formula of 1,5-Bis(4’-glucopyranosyloxy-3’-hydroxyphenyl)pent-4-en-1-yne is C29H34O14 . Its average mass is 606.572 Da and its monoisotopic mass is 606.194885 Da .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-Inflammatory Potential
- Oxidative Systems Interaction: The compound, under the name rooperol, has been studied for its interaction with oxidative systems in human blood, showing comparable results to nordihydroguaiaretic acid (NDGA) in inhibiting leukotriene and prostaglandin synthesis. It also affects the oxidation states of myeloperoxidase in the presence of H2O2 (van der Merwe, Jenkins, Theron, & van der Walt, 1993).
Synthesis and Toxicological Studies
Isolation and Synthesis
This compound has been isolated from Hypoxis rooperi and synthesized. Preliminary in vivo tests indicated low toxic properties (Drewes, Hall, Learmonth, & Upfold, 1984).
Cytotoxicity Studies
It exhibits cytotoxicity towards B16-F10-BL-6 mouse melanoma cells when β-glucosidase activity is present in fetal bovine serum. This cytotoxicity is not observed when the serum is heat-inactivated, indicating a relationship between the compound's activity and β-glucosidase (Theron et al., 1994).
Metabolic Activation Study
A study on the metabolic activation of related compounds, such as Bisphenol A, which shares structural similarities, sheds light on the potential metabolic pathways and toxicological properties of similar compounds (Banerjee, Periyasamy, & Pati, 2014).
Bioremediation and Environmental Impact
- Bioremediation Potential: The potential of enzymes like laccase in the bioremediation of phenolic environmental pollutants, structurally similar to 1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne, has been explored. This provides insights into the environmental impact and degradation pathways of these compounds (Chhaya & Gupte, 2013).
Anti-Inflammatory Applications
- Potential Anti-inflammatory Activity: The compound has shown potential for anti-inflammatory activity, particularly in inhibiting iNOS and NF-κB, which are important targets in inflammation-related diseases (Zulfiqar et al., 2020).
Bioavailability and Metabolism
- Bioavailability Study: Research on the bioavailability and metabolism of hypoxoside, a related compound, in humans revealed insights into how such compounds are processed in the body, which is crucial for understanding the therapeutic potential and safety profile (Kruger, Albrecht, Liebenberg, & van Jaarsveld, 1994).
Eigenschaften
CAS-Nummer |
83643-94-1 |
|---|---|
Produktname |
1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne |
Molekularformel |
C29H34O14 |
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+/m1/s1 |
InChI-Schlüssel |
NKCXUXCXXINIMN-DBMAEGAXSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonyme |
1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne hypoxoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




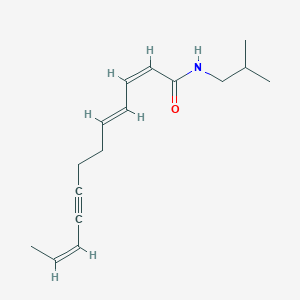
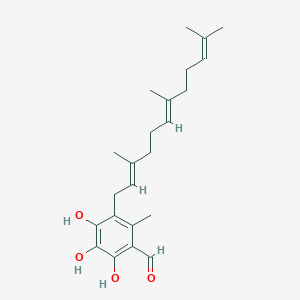
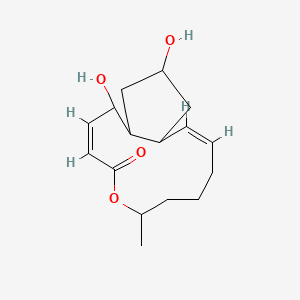

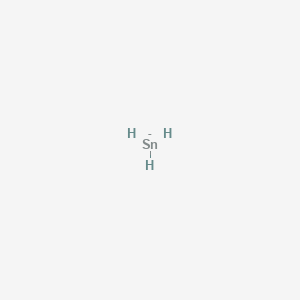

![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)
![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)
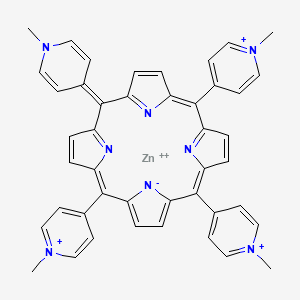
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)
